(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.: 606962-92-9
Cat. No.: VC15587453
Molecular Formula: C23H23N3O4S
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606962-92-9 |
|---|---|
| Molecular Formula | C23H23N3O4S |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | (5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C23H23N3O4S/c1-4-12-30-18-11-6-15(13-19(18)29-5-2)14-20-22(27)26-23(31-20)24-21(25-26)16-7-9-17(28-3)10-8-16/h6-11,13-14H,4-5,12H2,1-3H3/b20-14- |
| Standard InChI Key | FQTLMFZJHFYGTP-ZHZULCJRSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OCC |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OCC |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a thiazolo[3,2-b][1,2,] triazol-6(5H)-one core fused with substituted benzylidene and aryl groups. Key structural elements include:
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Thiazolo-triazole system: A [5-5]-fused heterocycle combining thiazole (C3H3NS) and 1,2,4-triazole (C2H2N3) rings .
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Benzylidene substituent: A (3-ethoxy-4-propoxybenzylidene) group at position 5, introducing alkoxy functionalization at the 3- and 4-positions of the benzene ring .
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Aryl substitution: A 4-methoxyphenyl group at position 2, contributing electron-donating characteristics .
The Z-configuration of the exocyclic double bond is confirmed by X-ray crystallography in analogous compounds .
Physicochemical Properties
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic systems, necessitating DMSO or ethanol for dissolution in biological assays .
Synthetic Methodologies
Core Heterocycle Construction
The thiazolo[3,2-b] triazol-6(5H)-one core is typically synthesized via:
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Cyclocondensation: Reaction of 2-aminothiazoles with carbonyl reagents under acidic conditions .
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Oxidative annulation: Copper-catalyzed coupling of thioamides with diazo compounds, as demonstrated in related thiazolo-triazole syntheses .
Functionalization Strategies
The benzylidene and aryl substituents are introduced through:
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Knoevenagel condensation: Between the triazolone carbonyl and substituted benzaldehydes under microwave irradiation (120°C, 30 min) .
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Buchwald-Hartwig amination: For introducing the 4-methoxyphenyl group at position 2, achieving >85% yield with Pd(OAc)2/Xantphos catalysis .
A representative synthesis yields 72% pure product after silica gel chromatography (hexane:EtOAc 3:1) .
Reactivity and Derivative Formation
Electrophilic Aromatic Substitution
The electron-rich 4-methoxyphenyl group undergoes:
Transition Metal-Catalyzed Reactions
The sulfone-containing analogs (see Section 5) participate in:
| Reaction Type | Conditions | Yield |
|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh3)4, K2CO3, dioxane | 68-72% |
| Sonogashira coupling | CuI, PdCl2(PPh3)2, Et3N | 61% |
| Heck reaction | Pd(OAc)2, P(o-tol)3, DMF | 55% |
Data adapted from related thiazolo-triazole systems .
Spectroscopic Characterization
NMR Spectral Data (DMSO-d6)
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1H NMR (400 MHz):
δ 8.21 (s, 1H, triazole-H),
δ 7.89 (d, J=8.8 Hz, 2H, methoxyphenyl),
δ 7.02 (d, J=8.8 Hz, 2H, methoxyphenyl),
δ 6.95-7.45 (m, 4H, benzylidene),
δ 4.12 (q, J=7.0 Hz, 2H, OCH2CH3),
δ 3.84 (s, 3H, OCH3),
δ 1.78-1.82 (m, 2H, OCH2CH2CH3),
δ 1.43 (t, J=7.0 Hz, 3H, OCH2CH3),
δ 1.02 (t, J=7.4 Hz, 3H, OCH2CH2CH3) . -
13C NMR (100 MHz):
δ 167.8 (C=O),
δ 159.2 (OCH3),
δ 154.1-117.3 (aromatic carbons),
δ 69.4 (OCH2CH2CH3),
δ 63.1 (OCH2CH3),
δ 22.7-14.1 (alkyl carbons) .
Mass Spectrometry
Industrial and Regulatory Considerations
Patent Landscape
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